

Reactivity profile of 2-Bromo-1-chloro-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-nitrobenzene

Cat. No.: B181486

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An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2-chloro-3-nitrobenzene

Introduction

1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two different halogens and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile. This makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} The presence of bromo, chloro, and nitro substituents on the benzene ring allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group.

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-2-chloro-3-nitrobenzene, detailing its physicochemical properties, synthetic routes, and key chemical transformations. Detailed experimental protocols and visual diagrams are provided to support researchers, scientists, and professionals in drug development in leveraging this compound for advanced chemical synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is essential before its use in any experimental setting.

Physical and Chemical Properties

The key physicochemical properties of 1-bromo-2-chloro-3-nitrobenzene are summarized in the table below. Note that slight variations in reported values may exist between different suppliers and measurement conditions.

Property	Value	Reference(s)
CAS Number	3970-37-4	[3] [4]
Molecular Formula	C ₆ H ₃ BrClNO ₂	[3] [4]
Molecular Weight	236.45 g/mol	[3] [5]
Appearance	Yellow solid (usually)	[6]
Melting Point	57-60 °C	[3]
Boiling Point	290.4 ± 20.0 °C (Predicted)	[3]
Density	1.827 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; Soluble in chloroform, methanol (slightly).	[3] [6]
IUPAC Name	1-bromo-2-chloro-3-nitrobenzene	[4]

Safety and Hazard Information

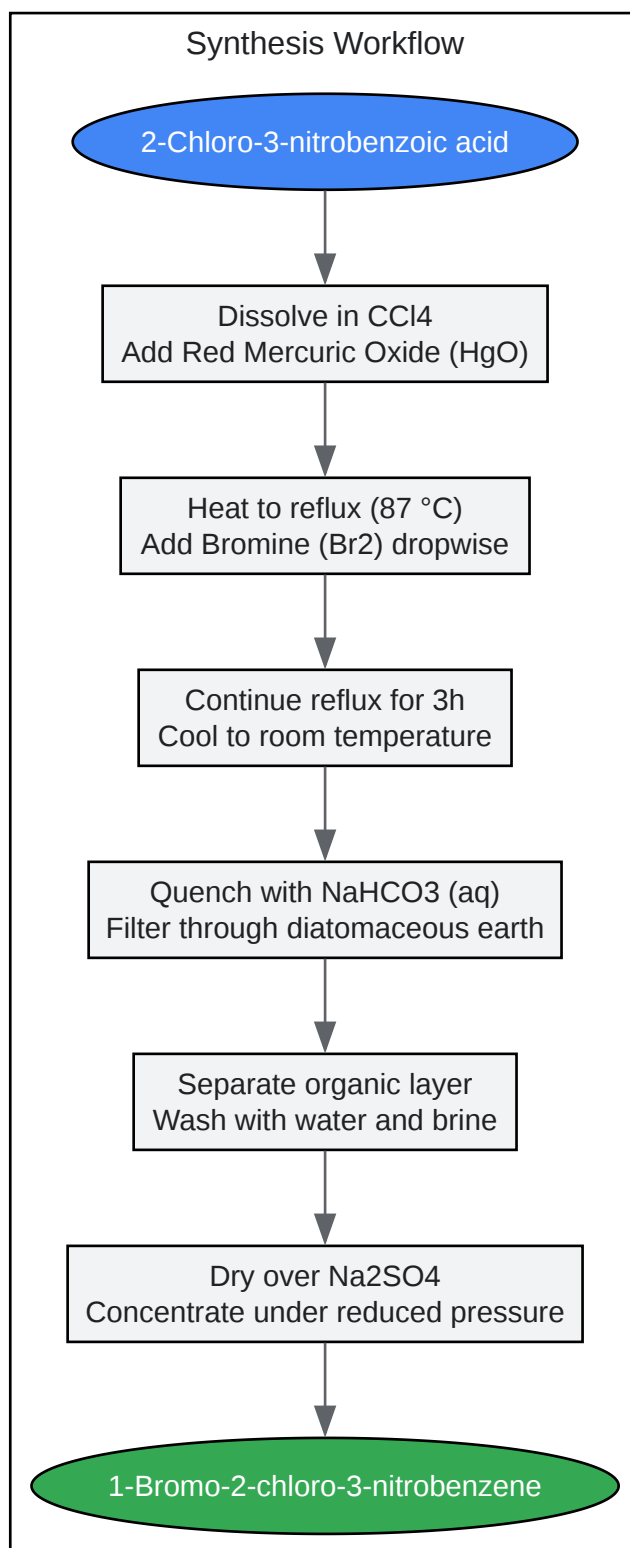
1-Bromo-2-chloro-3-nitrobenzene is classified as a hazardous substance and must be handled with appropriate safety precautions. The GHS hazard information is summarized below.

Category	Code	Description	Reference(s)
Signal Word	Warning	[4]	
Hazard Statements	H302	Harmful if swallowed.	[4]
H315	Causes skin irritation.	[4]	
H319	Causes serious eye irritation.	[4]	
H335	May cause respiratory irritation.	[4]	
Precautionary Statements	P261	Avoid breathing dust.	[7]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[7]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[7]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7]	

Handling and Storage: Handle in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible substances like oxidizing agents.[6][7]

Synthesis of 1-Bromo-2-chloro-3-nitrobenzene

The synthesis of 1-bromo-2-chloro-3-nitrobenzene can be achieved via several routes. A common laboratory-scale preparation involves the bromination of a substituted benzoic acid, known as the Hunsdiecker reaction.



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A typical laboratory synthesis workflow for 1-bromo-2-chloro-3-nitrobenzene.

Experimental Protocol: Synthesis from 2-Chloro-3-nitrobenzoic acid

This protocol is adapted from established procedures for the synthesis of 1-bromo-2-chloro-3-nitrobenzene.[3][8]

- **Reaction Setup:** In a round-bottom flask protected by a nitrogen atmosphere, dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride.[8]
- **Addition of Reagents:** Add red mercuric oxide (24.3 g, 111.62 mmol) to the mixture.[8]
- **Initiation:** Heat the mixture to reflux (approximately 87°C) under light.[8] Slowly add bromine (5.75 mL, 111.6 mmol) dropwise to the refluxing solution.[8]
- **Reaction:** After the addition of bromine is complete, continue to reflux the reaction mixture for an additional 3 hours.[8]
- **Workup:** Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes.[8]
- **Filtration:** Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.[8]
- **Extraction:** Separate the organic layer from the filtrate. Wash the organic layer sequentially with water and brine.[8]
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by concentration under reduced pressure to yield the final product, 1-bromo-2-chloro-3-nitrobenzene.[8] A typical yield for this procedure is around 67%.[8]

Reactivity Profile

The reactivity of 1-bromo-2-chloro-3-nitrobenzene is dominated by the interplay of its three substituents. The nitro group strongly deactivates the ring towards electrophilic substitution but

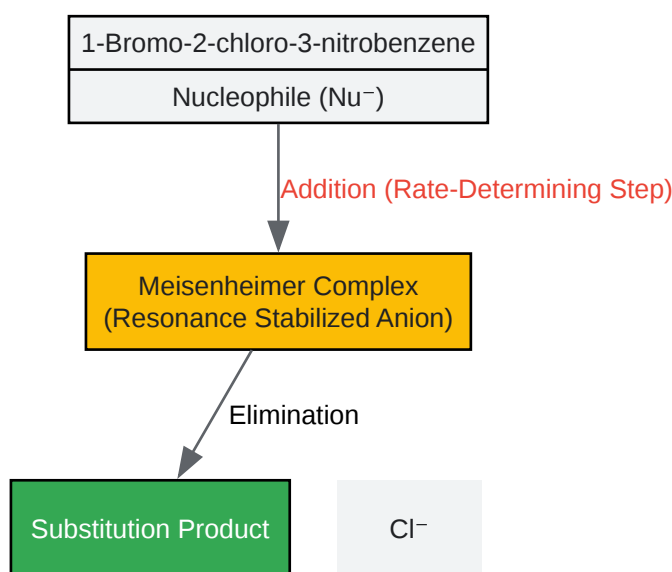
powerfully activates it for nucleophilic aromatic substitution. The two different halogen atoms allow for selective transformations via nucleophilic substitution or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.^{[9][10]}

Regioselectivity: The nitro group activates the ortho and para positions for nucleophilic attack.^[10] In 1-bromo-2-chloro-3-nitrobenzene, the chloro group is at the C-2 position (ortho to the nitro group) and the bromo group is at the C-1 position (meta to the nitro group). Therefore, nucleophilic attack is strongly favored at the C-2 position, leading to the displacement of the chloride ion.^{[9][10]}

Leaving Group Ability: In S_NAr reactions, the rate-determining step is typically the initial attack of the nucleophile.^{[9][11]} This attack is favored on the carbon atom bearing the more electronegative halogen, which creates a more polarized and electrophilic C-X bond. Consequently, the chloro group is generally a better leaving group than the bromo group in S_NAr, a trend opposite to that in S_N1 and S_N2 reactions.^[9] This further favors the substitution of chlorine over bromine.



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Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocol: General Procedure for S_NAr with an Amine

This protocol is based on general methodologies for S_NAr reactions on activated aryl halides.

[9]

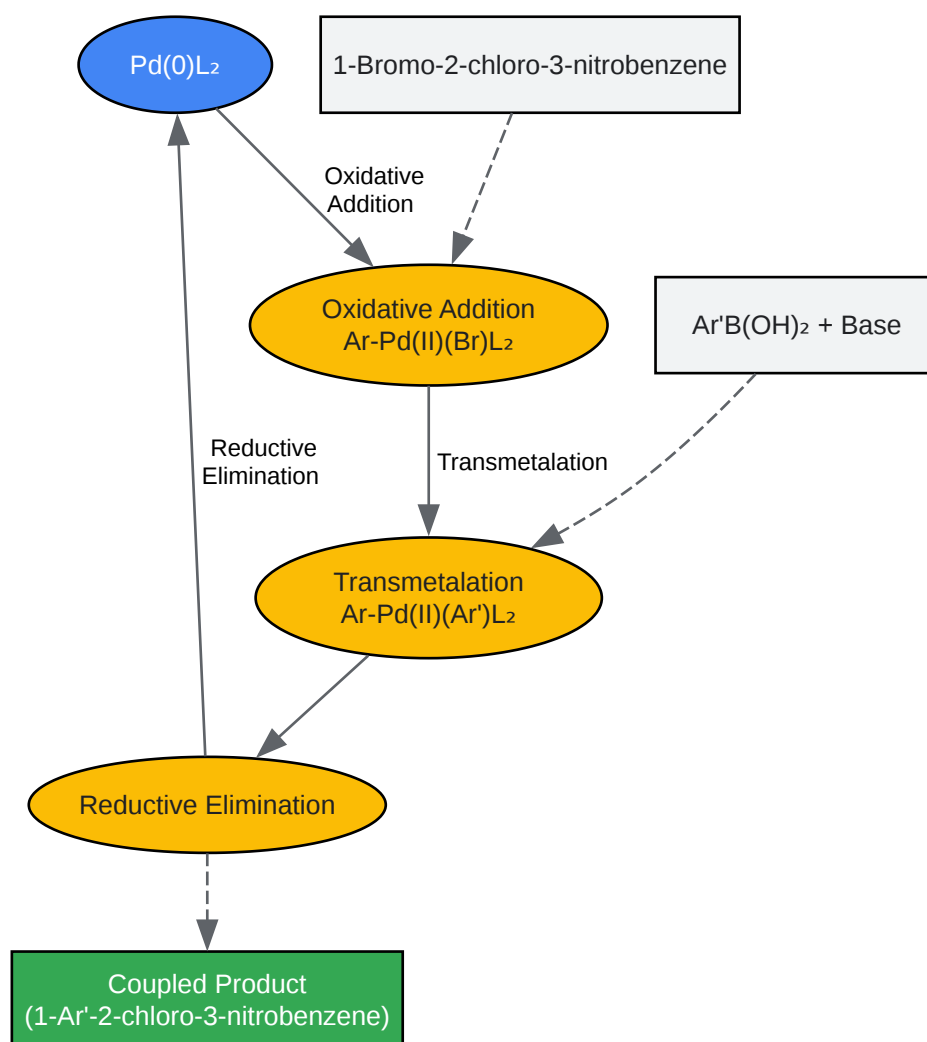
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq).
- **Addition of Reagents:** Add an anhydrous polar aprotic solvent such as DMF or DMSO (5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq).
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature and dilute with water.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- **Isolation:** Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12][13]

The differential reactivity of the C-Br and C-Cl bonds in 1-bromo-2-chloro-3-nitrobenzene allows for chemoselective cross-coupling.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: $I > Br > OTf > Cl$.^[14] This is due to the C-X bond strength and the ease of oxidative addition to the palladium(0) catalyst. Therefore, the C-Br bond will preferentially react over the more stable C-Cl bond, allowing for selective functionalization at the C-1 position.^[14]



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The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.^[14]
^[15]

- **Reaction Setup:** To a flask, add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Solvent Addition:** Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
- **Reaction Conditions:** Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction mixture, typically to 80-100 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).
- **Workup:** Cool the reaction to room temperature and dilute with water.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Isolation:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting biaryl product by column chromatography or recrystallization.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-bromo-2-chloroaniline, a valuable synthetic intermediate.^[16] It is crucial to use chemoselective methods to avoid the undesired side reaction of dehalogenation.

Comparison of Reduction Methods:

Method	Reagents/Catalyst	Solvent	Pros	Cons	Reference(s)
Catalytic Hydrogenation	Raney® Nickel, H ₂ (gas)	Methanol/Ethanol	High yield, clean reaction	Requires specialized hydrogenation equipment	[16]
Metal/Acid	Fe or Sn, HCl	Ethanol/Water	Inexpensive, robust	Often requires strongly acidic conditions, workup can be tedious	[2]
Hydride Transfer	NiCl ₂ ·6H ₂ O, NaBH ₄	Acetonitrile/Water	Very fast, mild conditions, high chemoselectivity	Exothermic, requires careful addition of NaBH ₄	[16]

Experimental Protocol: Reduction using NiCl₂/NaBH₄

This method is highly efficient and chemoselective for reducing nitro groups in the presence of halogens.[16]

- **Reaction Setup:** In a round-bottom flask, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
- **Addition of Catalyst:** Add Nickel(II) chloride hexahydrate (0.2-0.5 eq) to the solution and stir.
- **Reduction:** Cool the mixture in an ice bath and add sodium borohydride (4-6 eq) portion-wise. (Caution: Gas evolution and black precipitate will be observed).
- **Reaction:** Stir the reaction at room temperature until complete (typically 5-30 minutes, monitor by TLC or LC-MS).

- Workup: Carefully quench the reaction with water or dilute acid.
- Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromo-2-chloroaniline.
- Purification: Purify the product by column chromatography if necessary.

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